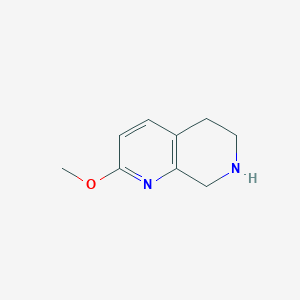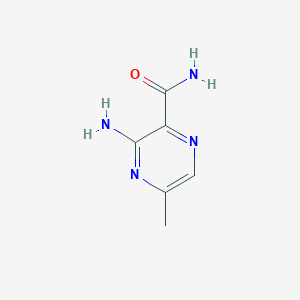
4-Fluoro-2,3-dihydro-1H-inden-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluoro-2,3-dihydro-1H-inden-5-ol is a chemical compound with the molecular formula C9H9FO. It is a derivative of indene, featuring a fluorine atom at the 4-position and a hydroxyl group at the 5-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2,3-dihydro-1H-inden-5-ol typically involves the following steps:
Fluorination: The introduction of the fluorine atom can be achieved through the reaction of an appropriate precursor with a fluorinating agent. Common fluorinating agents include elemental fluorine (F2), hydrogen fluoride (HF), or more selective reagents like Selectfluor.
Reduction: The reduction of the intermediate compound to form the desired dihydro-inden-5-ol structure can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .
Analyse Chemischer Reaktionen
Types of Reactions
4-Fluoro-2,3-dihydro-1H-inden-5-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to remove the hydroxyl group, forming a fully saturated indane derivative.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of fully saturated indane derivatives
Substitution: Formation of various substituted indene derivatives
Wissenschaftliche Forschungsanwendungen
4-Fluoro-2,3-dihydro-1H-inden-5-ol has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Materials Science: Due to its unique structural properties, it is used in the development of advanced materials, including polymers and electronic devices.
Biological Studies: The compound is used in biological research to study the effects of fluorinated compounds on biological systems and their potential therapeutic applications
Wirkmechanismus
The mechanism of action of 4-Fluoro-2,3-dihydro-1H-inden-5-ol involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The hydroxyl group can form hydrogen bonds with target proteins, influencing their activity and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Fluoro-1-indanol
- 5-Fluoro-2,3-dihydro-1H-inden-1-ol
- 7-Fluoro-1,2,3,4-tetrahydronaphthalen-1-ol
Uniqueness
4-Fluoro-2,3-dihydro-1H-inden-5-ol is unique due to the specific positioning of the fluorine and hydroxyl groups, which confer distinct chemical and physical properties. This unique structure allows for specific interactions in chemical reactions and biological systems, making it a valuable compound in research and industrial applications .
Eigenschaften
Molekularformel |
C9H9FO |
|---|---|
Molekulargewicht |
152.16 g/mol |
IUPAC-Name |
4-fluoro-2,3-dihydro-1H-inden-5-ol |
InChI |
InChI=1S/C9H9FO/c10-9-7-3-1-2-6(7)4-5-8(9)11/h4-5,11H,1-3H2 |
InChI-Schlüssel |
QYGRIEYKPXIMQM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C1)C(=C(C=C2)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5,6-dihydro-4H-Imidazo[1,2-c][1,2,3]triazole-3-carboxylic acid](/img/structure/B11919541.png)

![7-Methylpyrido[2,3-D]pyrimidin-4-amine](/img/structure/B11919559.png)
![6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B11919561.png)
![6-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11919565.png)


![4-imino-1-oxa-3-azaspiro[4.4]nonan-2-one](/img/structure/B11919580.png)

![3-Isopropylpyrazolo[1,5-a]pyridine](/img/structure/B11919594.png)

![4-[Hydroxy(dimethyl)silyl]butanoic acid](/img/structure/B11919611.png)
![2-Amino-5-methyl-3H-pyrrolo[2,3-D]pyrimidin-4(7H)-one](/img/structure/B11919612.png)
